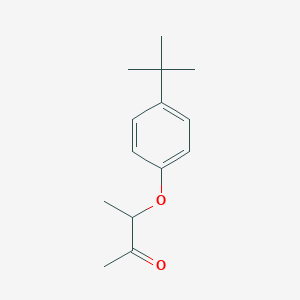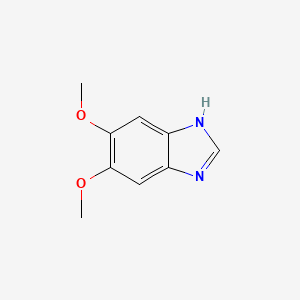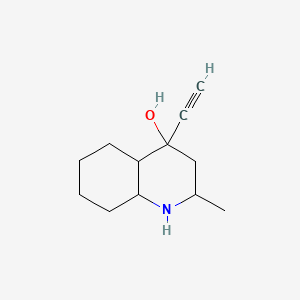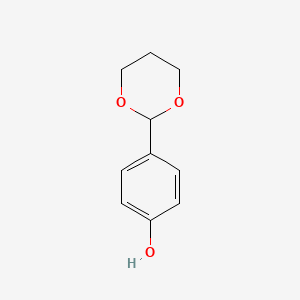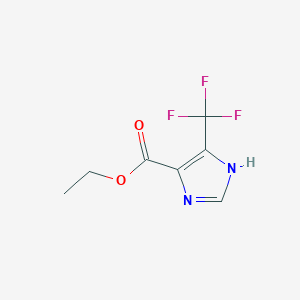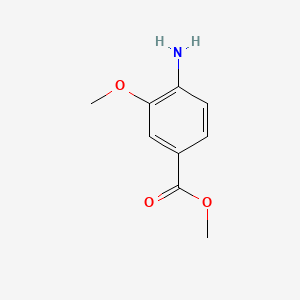![molecular formula C10H7N3OS B1297754 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine CAS No. 208938-48-1](/img/structure/B1297754.png)
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole and isoxazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, A. P. Chavan and co-workers synthesized a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, have been explored for their potential as anti-tubercular agents. Recent synthetic developments have shown that these compounds exhibit inhibitory activity against Mycobacterium tuberculosis. The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, highlighting their versatility in drug design .
Antiproliferative Properties
The structural motif of benzothiazole is promising for the evaluation of antiproliferative properties. Studies suggest that derivatives of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine could be used to explore new pathways for ring annulation, which is a crucial step in the development of compounds with potential anticancer activities .
Anticancer Activity
The design and synthesis of novel benzothiazole derivatives have been linked to anticancer activity. These compounds are being investigated for their efficacy in inhibiting cancer cell growth and proliferation. The molecular structure of benzothiazole-based compounds allows for the exploration of their interaction with various biological targets involved in cancer .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. The presence of the benzothiazole moiety in the compound structure contributes to its potential as an antimicrobial agent, which could be further optimized for treating various bacterial infections .
Quorum Sensing Inhibitors
In the search for novel quorum sensing inhibitors, a library of benzothiazole derivatives has been synthesized and evaluated. These compounds, including 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine, are being studied for their ability to disrupt communication among bacteria, which is a key strategy in combating bacterial resistance .
Organic Synthesis and Drug Development
The benzothiazole and isoxazole rings present in 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine serve as valuable building blocks in organic synthesis. They provide a platform for the development of new inhibitors of enzymes like acetylcholinesterase (AChE), which are relevant in the treatment of diseases such as Alzheimer’s Disease (AD). The compound’s structure facilitates the creation of diverse derivatives, potentially reducing the time required for drug development .
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme makes it a potential candidate for anti-tubercular activity .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall, which is crucial for its survival .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the bacterium’s cell wall biosynthesis, the compound causes the bacterium to lose its ability to maintain its cell structure, leading to its death .
Action Environment
The action of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is influenced by the environment within the Mycobacterium tuberculosis bacterium . The compound’s effectiveness may be affected by factors such as the bacterium’s metabolic state and the presence of other compounds that may interact with the DprE1 enzyme .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYWOCYRNYXAKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345961 |
Source


|
| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine | |
CAS RN |
208938-48-1 |
Source


|
| Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



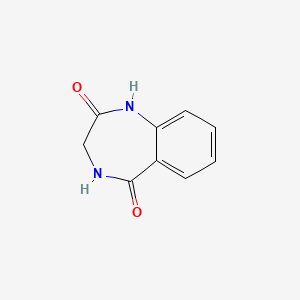

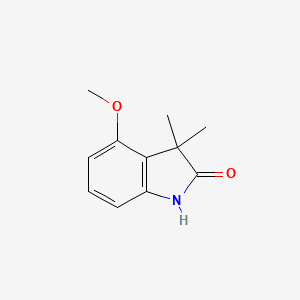
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
